

^1H NMR spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Cat. No.: B1274906

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An In-depth Technical Guide to the ^1H NMR Spectrum of **3-Bromo-5-chloro-4-hydroxybenzaldehyde**

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ^1H NMR spectrum of **3-Bromo-5-chloro-4-hydroxybenzaldehyde**, offering insights into the anticipated chemical shifts, coupling constants, and spectral patterns. A generalized experimental protocol for the acquisition of such a spectrum is also presented.

Predicted ^1H NMR Spectral Data

The structure of **3-Bromo-5-chloro-4-hydroxybenzaldehyde** dictates a specific pattern in its ^1H NMR spectrum. The aromatic region is simplified due to the substitution pattern, leaving two non-equivalent aromatic protons. Additionally, signals for the aldehyde and hydroxyl protons are expected. The predicted data is summarized in Table 1.

Table 1: Predicted ^1H NMR Spectral Data for **3-Bromo-5-chloro-4-hydroxybenzaldehyde**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.5 - 10.0	1H	Singlet (s)	N/A
Aromatic (H-2)	7.8 - 8.0	1H	Doublet (d)	~2-3 Hz (meta coupling)
Aromatic (H-6)	7.6 - 7.8	1H	Doublet (d)	~2-3 Hz (meta coupling)
Hydroxyl (-OH)	5.0 - 6.0 (variable)	1H	Singlet (s, broad)	N/A

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents, leading to its disappearance from the spectrum.

Spectral Interpretation

The aldehydic proton is expected to appear significantly downfield (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group and its position on the aromatic ring.^[1] The aromatic protons at positions 2 and 6 are anticipated to be in the range of δ 7.6-8.0 ppm. Their chemical shifts are influenced by the electron-withdrawing effects of the aldehyde, bromo, and chloro substituents. These two protons will appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2-3 Hz.^{[2][3]} The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary.

Experimental Protocol for ^1H NMR Spectrum Acquisition

The following provides a generalized methodology for acquiring a high-quality ^1H NMR spectrum of an aromatic aldehyde such as **3-Bromo-5-chloro-4-hydroxybenzaldehyde**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **3-Bromo-5-chloro-4-hydroxybenzaldehyde**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d_6 is often preferred for compounds with hydroxyl groups as it can slow down the proton exchange, allowing for the observation of the -OH peak.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

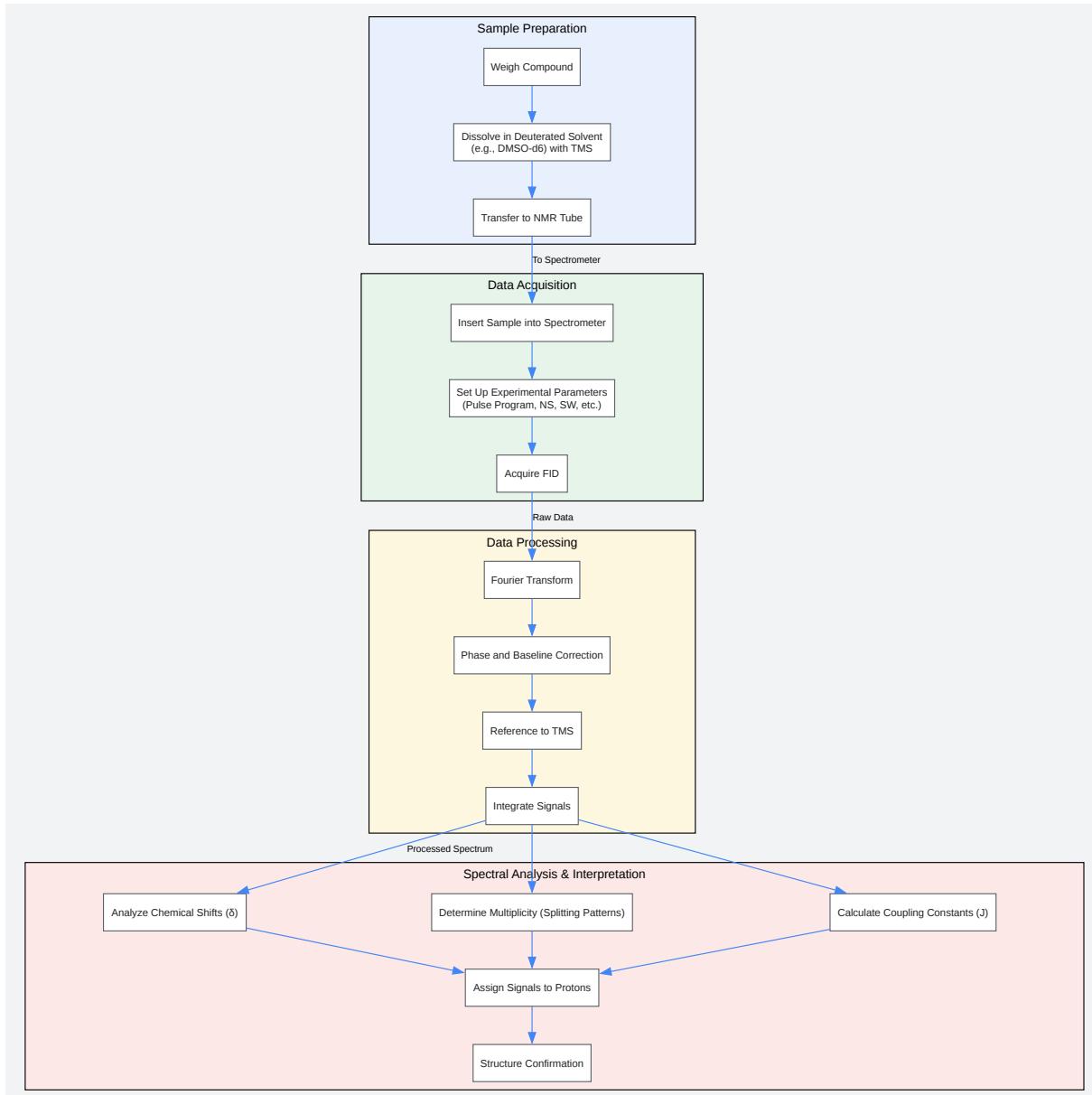
- Spectrometer Frequency: 400 MHz
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Acquisition Time (AQ): 3-4 seconds.
- Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
- Number of Scans (NS): 8-16, depending on the sample concentration.
- Spectral Width (SW): 0-12 ppm.
- Temperature: 298 K (25 °C).

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow for ^1H NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation based on the ^1H NMR data.



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